molecular formula C15H21N5O3S2 B2720852 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide CAS No. 1903880-46-5

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2720852
CAS No.: 1903880-46-5
M. Wt: 383.49
InChI Key: SLZNIHVNWLSMNT-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, functionalized with a sulfonyl group linked to a 1-methylimidazole moiety and a carboxamide substituent bearing a thiophen-2-ylmethyl group.

Properties

IUPAC Name

4-(1-methylimidazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-18-11-14(17-12-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZNIHVNWLSMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a novel chemical entity with potential therapeutic applications. Its biological activity is primarily characterized by its interactions with various biological targets, including receptors and enzymes. This article aims to synthesize existing research findings on the biological activity of this compound, including structure-activity relationships (SAR), pharmacological effects, and potential clinical implications.

  • Molecular Formula : C₁₅H₂₀N₄O₆S₃
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 1903693-27-5

The biological activity of this compound can be attributed to its structural components, which include:

  • Imidazole Ring : Known for its role in interacting with various biological targets.
  • Sulfonamide Group : Often involved in enzyme inhibition.
  • Diazepane Structure : Contributes to the compound's ability to modulate receptor activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

1. Anticonvulsant Activity

Studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, a related imidazole derivative demonstrated protective effects against maximal electroshock seizure (MES) models at varying doses (30, 100, and 300 mg/kg) without neurotoxicity . This suggests a potential for similar anticonvulsant properties in the target compound.

2. Enzyme Inhibition

The sulfonamide moiety is known to inhibit various enzymes. Compounds containing this group have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . The specific inhibition profile of the target compound remains to be fully elucidated but warrants investigation.

3. Anticancer Activity

Several studies have explored the anticancer potential of imidazole-containing compounds. For example, thiosemicarbazone derivatives have been shown to exhibit selective cytotoxicity against human cancer cell lines . The target compound's structural similarity may confer similar anticancer properties, making it a candidate for further exploration in oncology.

Case Studies and Research Findings

StudyFindings
Hussain et al. (2013)Reported anticonvulsant activity in related imidazole derivatives with minimal neurotoxicity .
Structure-Activity Relationship (SAR) StudiesHighlighted the importance of the imidazole and sulfonamide groups in enhancing biological activity against specific targets .
Anticancer Activity ResearchSuggested that imidazole derivatives can induce apoptosis in cancer cells, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Linked Heterocycles: Triazole Derivatives (Compounds 7–9, )

Compounds 7–9 in contain a sulfonylphenyl group fused to a 1,2,4-triazole ring. Key comparisons include:

  • Sulfonyl Group : Both classes utilize sulfonyl groups, but in the target compound, the sulfonyl bridges a methylimidazole instead of a phenyl ring. The imidazole’s electron-rich nature may enhance interactions with cationic residues in enzymes compared to phenyl-based analogs .
  • Tautomerism : Triazoles 7–9 exist in thione-thiol tautomeric equilibrium, whereas the target compound’s sulfonyl group stabilizes the imidazole’s electronic environment, avoiding tautomerism. This could improve synthetic reproducibility and pharmacokinetic predictability .

Nitroimidazole Derivatives ()

highlights nitroimidazole-based compounds synthesized via TDAE methodology. Differences include:

  • Substituent Effects : The nitro group in ’s compounds is strongly electron-withdrawing, increasing reactivity toward nucleophilic attack. In contrast, the methyl group on the target compound’s imidazole enhances hydrophobicity and metabolic stability .
  • Biological Implications : Nitro groups are often associated with prodrug activation (e.g., in antiparasitic agents), whereas methyl groups may reduce toxicity and improve bioavailability.

Bipyridine-Imidazole Hybrids ()

The compound in combines a methylimidazole with a bipyridine scaffold. Key distinctions:

  • Chelation Potential: Bipyridine’s nitrogen atoms enable metal coordination, which is absent in the target compound. This property is critical in catalysis or metalloenzyme inhibition but may introduce off-target effects in biological systems.
  • Aromatic Stacking : The bipyridine’s extended π-system could enhance DNA intercalation, whereas the thiophene in the target compound may favor protein-binding pockets via hydrophobic interactions .

Thiazole Derivatives ()

While structurally distinct, thiazole-containing compounds in share heterocyclic features. Differences include:

  • Substituent Mobility : The thiophen-2-ylmethyl group in the target compound offers greater rotational freedom than the rigid thiazolylmethyl groups in , which may influence entropic binding penalties .

Comparative Data Table

Feature Target Compound Triazole Derivatives (7–9) Nitroimidazole Derivatives Bipyridine-Imidazole Hybrid
Core Structure 1,4-Diazepane 1,2,4-Triazole Nitroimidazole Bipyridine
Sulfonyl Group Linked to methylimidazole Linked to phenyl Absent Absent
Key Functional Groups Thiophen-2-ylmethyl carboxamide Difluorophenyl, thione/thiol Nitro, arylethanol Benzene-1,4-diamine
Tautomerism None Thione-thiol equilibrium None None
Synthetic Complexity High (multi-step functionalization) Moderate (hydrazide cyclization) Moderate (TDAE methodology) High (bipyridine coupling)
Potential Applications Enzyme inhibition, CNS targets Antimicrobial agents Antiparasitic prodrugs Catalysis, metalloenzyme inhibition

Research Findings and Implications

  • Reactivity : The target compound’s sulfonyl-imidazole motif may confer stronger electrophilic character than phenyl-sulfonyl analogs, enhancing covalent binding to catalytic residues (e.g., serine in proteases) .
  • Solubility : The thiophene and methylimidazole groups likely reduce aqueous solubility compared to ’s difluorophenyl derivatives, necessitating formulation adjustments for in vivo studies.
  • Stability : The absence of tautomerism and nitro groups suggests improved oxidative stability relative to ’s nitroimidazoles, aligning with longer shelf-life expectations.

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